molecular formula C17H15N3OS B2783932 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896316-82-8

2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2783932
CAS No.: 896316-82-8
M. Wt: 309.39
InChI Key: HDXCVWYSMAAVDM-VMPITWQZSA-N
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Description

2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic organic compound. Its structure comprises a pyrido[1,2-a][1,3,5]triazin-4-one ring with a cinnamylthio and a methyl group substitution. This compound is of interest in the field of organic and medicinal chemistry due to its potential biological activities and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically begins with the construction of the pyrido[1,2-a][1,3,5]triazin-4-one core. This can be achieved through cyclization reactions involving suitable precursor molecules. The cinnamylthio group is then introduced via a thiolation reaction, often employing reagents such as cinnamyl chloride or cinnamyl bromide in the presence of a base. The methyl group is introduced through alkylation using methyl iodide or methyl bromide under appropriate conditions.

Industrial Production Methods

While specific industrial production methods for this compound may vary, a general approach would involve scalable synthetic routes similar to those used in laboratory settings. Key considerations include optimizing reaction conditions for yield and purity, minimizing by-products, and ensuring cost-effectiveness. Continuous flow synthesis and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The cinnamylthio group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Potential reduction of the pyrido ring or cinnamylthio group.

  • Substitution: : Electrophilic or nucleophilic substitutions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) for oxidation.

  • Reduction: : Hydride donors such as lithium aluminum hydride (LiAlH4) for reduction.

  • Substitution: : Common reagents include halogens (Br2, Cl2) and nucleophiles (amines, thiols).

Major Products Formed

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Formation of reduced analogs of the original compound.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Potential biological activity, including enzyme inhibition.

  • Medicine: : Investigation of therapeutic properties such as antimicrobial or anticancer activities.

  • Industry: : Use in the development of new materials with specific properties.

Mechanism of Action

The specific mechanism of action of 2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one will depend on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of key enzymes or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other pyrido[1,2-a][1,3,5]triazin-4-one derivatives and thioether-substituted compounds:

  • Pyrido[1,2-a][1,3,5]triazin-4-one derivatives: : These compounds share the core structure but may differ in substitution patterns, affecting their chemical and biological properties.

  • Thioether-substituted compounds: : Compounds with thioether groups can exhibit different reactivity and biological activity based on the nature of the substituents.

List of Similar Compounds

  • 2-(allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

  • 2-(benzylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

  • 2-(propylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Properties

IUPAC Name

7-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-13-9-10-15-18-16(19-17(21)20(15)12-13)22-11-5-8-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXCVWYSMAAVDM-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC=CC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=NC2=O)SC/C=C/C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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